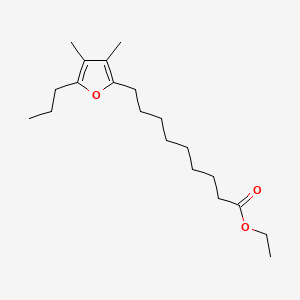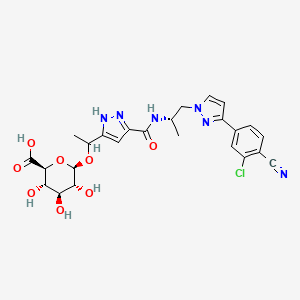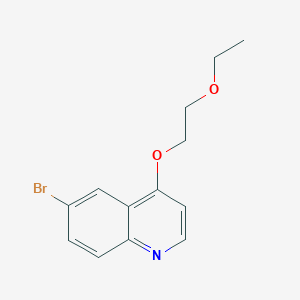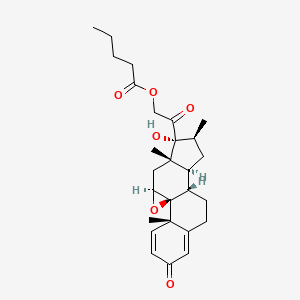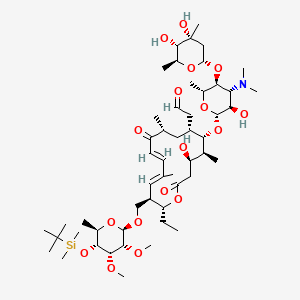
t-Butyldimethylsilyl Tylosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyldimethylsilyl Tylosin: is an intermediate used in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is significant in the field of organic chemistry and pharmaceuticals due to its role in the synthesis of antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin using t-Butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of t-Butyldimethylsilyl ethers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Analyse Chemischer Reaktionen
Types of Reactions: t-Butyldimethylsilyl Tylosin undergoes several types of chemical reactions, including:
Substitution Reactions: The t-Butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Hydrolysis: The silyl ether can be hydrolyzed to regenerate the hydroxyl group in the presence of acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the t-Butyldimethylsilyl group.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the silyl ether.
Major Products Formed:
Substitution Reactions: The major products are the deprotected hydroxyl compounds.
Hydrolysis: The major product is the original hydroxyl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: t-Butyldimethylsilyl Tylosin is used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step synthesis .
Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of labeled antibiotics for research purposes. It helps in studying the pharmacokinetics and pharmacodynamics of antibiotics .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of antibiotics. It ensures the stability of intermediates during the synthesis process.
Wirkmechanismus
The mechanism of action of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin. The t-Butyldimethylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis to ensure the integrity of the molecule .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Chloride: Another silylating agent used for protecting hydroxyl groups.
Triisopropylsilyl Chloride: Used for similar purposes but provides different steric hindrance.
Uniqueness: t-Butyldimethylsilyl Tylosin is unique due to its specific use in the synthesis of labeled antibiotics. Its bulky t-Butyldimethylsilyl group provides steric protection, making it more stable under various reaction conditions compared to other silylating agents .
Eigenschaften
Molekularformel |
C52H91NO17Si |
|---|---|
Molekulargewicht |
1030.4 g/mol |
IUPAC-Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-15-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C52H91NO17Si/c1-18-38-35(27-63-50-47(62-15)46(61-14)45(32(6)66-50)70-71(16,17)51(8,9)10)23-28(2)19-20-36(55)29(3)24-34(21-22-54)43(30(4)37(56)25-39(57)67-38)69-49-42(58)41(53(12)13)44(31(5)65-49)68-40-26-52(11,60)48(59)33(7)64-40/h19-20,22-23,29-35,37-38,40-50,56,58-60H,18,21,24-27H2,1-17H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,37-,38-,40+,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,52-/m1/s1 |
InChI-Schlüssel |
MWLOMMCRCQYUGF-XZAWMORCSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


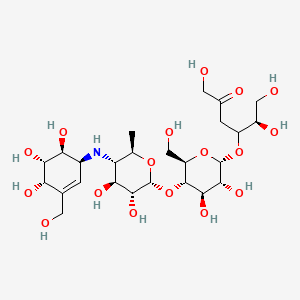
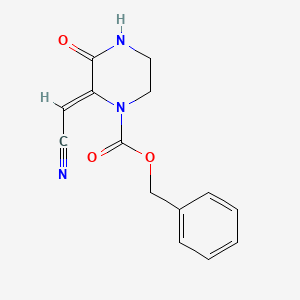
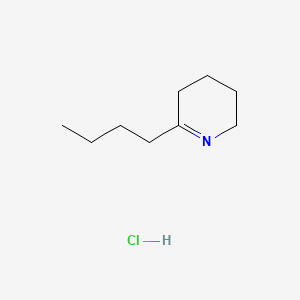

![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)


![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
